

Quantitative Pharmacokinetic Parameters of Voclosporin

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Compound Focus: Voclosporin

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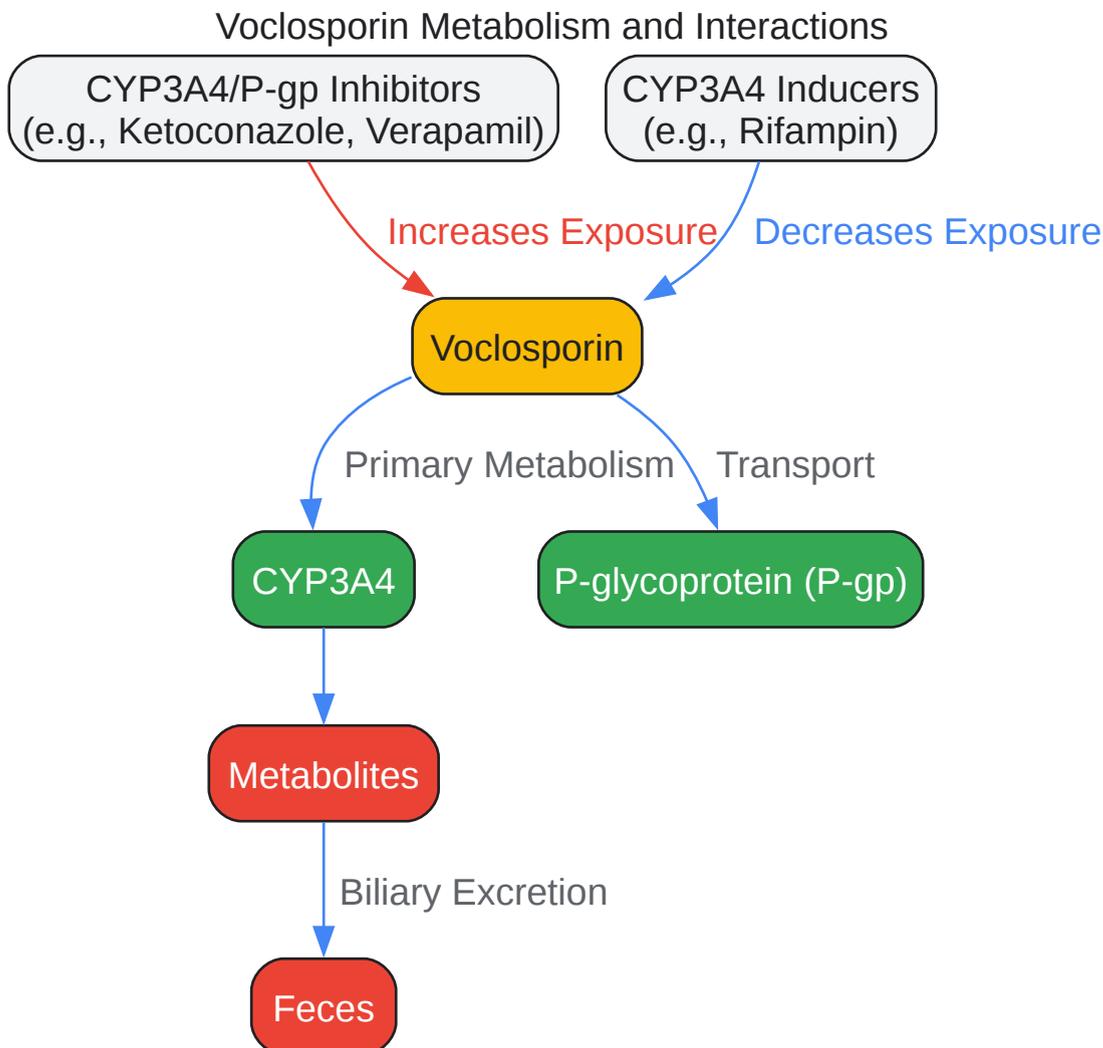
The table below summarizes the core quantitative data on **voclosporin's** half-life, clearance, and distribution. It is important to note the presence of multiple half-lives, which are dose-dependent and critical for understanding its pharmacokinetic profile [1].

Parameter	Value / Range	Conditions / Notes
Apparent Oral Clearance (CL/F)	60 - 63.6 L/h	At steady-state [2] [1].
Apparent Volume of Distribution (Vd/F)	2,154 L	Extensive tissue distribution [3] [2] [1].
Terminal Half-Life (T _{1/2})	~30 hours (24.9 - 36.5 hrs)	Associated with very low plasma concentrations; less relevant for dosing intervals [3] [1].
Dominant / Effect-Indicative Half-Life	~7 hours	Observed at therapeutic doses (e.g., 23.7 mg); more relevant for the dosing phase [1].
Dose-Dependent Half-Life	3.0 - 18.1 hours	Ranges from low (0.25 mg/kg) to high doses (4.5 mg/kg) [1].
Protein Binding	~97%	Primarily to plasma proteins [3] [1].

Parameter	Value / Range	Conditions / Notes
Route of Elimination	Feces (~88%), Urine (~2%)	Parent drug and metabolites [3] [4].

Metabolic Pathways and Key Interactions

Voclosporin is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, and it is also a substrate and inhibitor of P-glycoprotein (P-gp) [3] [5]. The following diagram illustrates its primary metabolic pathway and major sites for drug interactions.



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Voclosporin is metabolized by CYP3A4 and transported by P-gp. Inhibitors and inducers of these proteins significantly impact its plasma concentration.

Detailed Experimental Protocols for Key Studies

For research and development purposes, understanding the foundational clinical studies is critical. Here are the methodologies for two pivotal drug-interaction studies.

Ketoconazole (CYP3A4 Inhibitor) Interaction Study [5]

This study assessed the impact of a strong CYP3A4 inhibitor on **voclosporin** exposure.

- **Objective:** To determine the effects of ketoconazole on the pharmacokinetics of **voclosporin** at steady state.
- **Design:** Open-label, sequential study in healthy adult volunteers (n=24).
- **Dosing Regimen:**
 - **Period 1: Voclosporin** 0.4 mg/kg orally every 12 hours for 10 days (Days 1-10).
 - **Period 2:** Continuation of **voclosporin** plus Ketoconazole 400 mg once daily for 10 days (Days 11-20), administered concomitantly with the morning **voclosporin** dose.
- **Pharmacokinetic Sampling:** Intensive blood sampling for **voclosporin** quantification was performed at 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 3, 4, 5, 6, 8, 10, and 12 hours after the morning dose on **Day 10 (voclosporin alone)** and **Day 20 (voclosporin + ketoconazole)**.
- **Key Findings:** C_{max} and AUC of **voclosporin** increased by **6.4-fold** and **18-fold**, respectively.

Rifampin (CYP3A4 Inducer) Interaction Study [5]

This study evaluated the impact of a strong CYP3A4 inducer on **voclosporin** exposure.

- **Objective:** To determine the effects of rifampin on the pharmacokinetics of a single dose of **voclosporin**.
- **Design:** Open-label, two-phase study in healthy adult volunteers.
- **Dosing Regimen:**
 - **Phase 1 (Reference):** A single oral dose of **Voclosporin** 0.4 mg/kg was administered.
 - **Phase 2 (Test):** After a washout period, subjects received Rifampin 600 mg once daily for multiple days. On the final day, a single dose of **Voclosporin** 0.4 mg/kg was administered concomitantly with rifampin.

- **Pharmacokinetic Sampling:** Blood samples were collected over a period covering at least five half-lives of **voclosporin** after both the reference and test doses.
- **Key Findings:** Rifampin pretreatment **decreased the AUC** of **voclosporin** by approximately 90% (to 0.9-fold), demonstrating a profound inductive effect [5].

Research and Development Considerations

- **Dose-Dependent Elimination Kinetics:** The half-life of **voclosporin** is not constant. It decreases with lower doses, which is a critical factor for pharmacokinetic modeling and dose selection in clinical trials [1].
- **Non-Equilibrium Disposition in Kidneys:** Preclinical data indicates that **voclosporin** rapidly distributes to kidney tissue. Drug interactions with CYP3A4 modulators like ketoconazole and rifampin can alter kidney exposure differently from plasma exposure, suggesting complex tissue-level pharmacokinetics [6].
- **Improved Metabolic Profile:** The structural modification of **voclosporin** shifts its primary metabolism to a different amino acid position compared to cyclosporine. This results in a lower load of competitive, less-potent metabolites, contributing to a more predictable pharmacokinetic and pharmacodynamic relationship [1] [5].

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